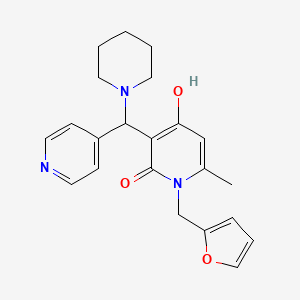

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-[piperidin-1-yl(pyridin-4-yl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-16-14-19(26)20(22(27)25(16)15-18-6-5-13-28-18)21(17-7-9-23-10-8-17)24-11-3-2-4-12-24/h5-10,13-14,21,26H,2-4,11-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIHAIDSIQZLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl precursor, followed by the introduction of the piperidine and pyridine moieties through a series of coupling reactions. The final step often involves the formation of the pyridin-2(1H)-one core under specific conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridine and furan derivatives. Compounds similar to 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one have demonstrated the ability to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation and survival. This stabilization can potentially lead to the development of new anticancer therapies targeting telomeric DNA structures .

Antimicrobial Effects

Research has shown that various derivatives of pyridine and furan exhibit significant antimicrobial activity. For instance, compounds derived from similar scaffolds have been tested against a range of bacterial and fungal pathogens, demonstrating effectiveness in inhibiting growth at micromolar concentrations. This suggests potential applications in developing new antibiotics or antifungal agents .

Phytotoxic Activity

The compound has also been evaluated for its phytotoxic effects on various plant species. Studies indicate that certain derivatives can selectively inhibit the growth of specific dicotyledonous plants, making them candidates for developing herbicides . The mechanism of action often involves disrupting metabolic processes critical for plant growth.

Case Study 1: Anticancer Research

A study published in Nature explored the effects of pyridine-furan derivatives on cancer cell lines. The results indicated that compounds with similar structures to This compound could induce apoptosis in cancer cells through G-quadruplex stabilization mechanisms .

Case Study 2: Agricultural Applications

In agricultural research, a derivative was tested for its herbicidal properties against Cucumis sativus (cucumber) and Sorghum bicolor (sorghum). The study found that at specific concentrations, the compound significantly inhibited seed germination and root growth, indicating its potential as a selective herbicide .

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridin-2(1H)-one derivatives, focusing on molecular features, synthesis, and biological activity (where available).

Structural Analogues and Substitution Patterns

Pharmacokinetic Considerations

- Metabolic Stability : Heptafluoropropyl groups (Compound 4p ) resist oxidative metabolism, whereas furan rings may pose hepatotoxicity risks via cytochrome P450-mediated bioactivation.

Biological Activity

1-(Furan-2-ylmethyl)-4-hydroxy-6-methyl-3-(piperidin-1-yl(pyridin-4-yl)methyl)pyridin-2(1H)-one, commonly referred to as compound 1 , is a synthetic organic compound with a complex structure that incorporates various pharmacologically relevant moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains.

Chemical Structure and Properties

The molecular formula of compound 1 is with a molecular weight of approximately 470.573 g/mol. The compound features a furan ring, a piperidine moiety, and multiple pyridine units, which contribute to its biological activity. The structural representation is as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to compound 1. For instance, derivatives containing piperidine and pyridine structures have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | E. coli | <125 |

| Compound B | Staphylococcus aureus | 75 |

| Compound C | Pseudomonas aeruginosa | 150 |

These results suggest that the structural components of compound 1 may confer similar antibacterial properties, warranting further investigation.

Anticancer Activity

The anticancer properties of compounds with similar structural frameworks have also been explored. Research indicates that the presence of piperidine and pyridine rings can enhance the cytotoxic effects against cancer cell lines. For example, studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against breast and lung cancer cells.

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 5.0 |

| Compound E | A549 (Lung Cancer) | 3.5 |

The proposed mechanisms through which compound 1 exerts its biological effects include:

- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Membrane Disruption : The lipophilic nature of the furan and piperidine rings may allow these compounds to disrupt bacterial cell membranes, leading to increased permeability and cell death.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of compound 1. These derivatives were tested for their antibacterial and anticancer activities across multiple assays.

In one study, a derivative was found to exhibit significant inhibition against Staphylococcus aureus, with an MIC value of 50 µg/mL. Additionally, in vitro tests on human cancer cell lines revealed that this derivative reduced cell viability by over 70% at concentrations below 10 µM.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for pyridin-2(1H)-one derivatives with complex substituents, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis routes, such as nucleophilic substitution and condensation reactions, are typically used. For example, pyridin-2(1H)-one derivatives with trifluoromethyl or furan groups (e.g., 4q in ) are synthesized via method C or D, achieving yields between 19–67% depending on solvent systems, catalysts, and temperature. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of reagents like piperidine or pyridine derivatives. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity crystals .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound, and how are spectral assignments validated?

- Methodological Answer : A combination of -NMR, -NMR, -NMR (if fluorinated analogs exist), and IR spectroscopy is mandatory. For instance, -NMR resolves ambiguity in carbonyl (C=O) and hydroxyl (C-OH) environments, while -NMR identifies coupling patterns in piperidine and furan substituents. Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns. Cross-validation with X-ray crystallography (where crystalline forms are available) provides definitive structural confirmation .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., analgesic efficacy vs. toxicity) be systematically addressed during preclinical evaluation?

- Methodological Answer : Use randomized block designs with split-plot arrangements (as in ) to minimize variability. For example, analgesic activity in Sprague–Dawley rats () should be tested using the hot-plate assay with positive/negative controls. Parallel acute toxicity studies (e.g., LD determination) must follow OECD guidelines. Statistical tools like ANOVA (via GraphPad Prism) identify outliers, while dose-response curves differentiate therapeutic vs. toxic thresholds. Contradictions may arise from interspecies differences, requiring cross-validation in multiple animal models .

Q. What strategies improve reaction yield and purity during scale-up of multi-step syntheses involving sensitive functional groups?

- Methodological Answer : Catalytic systems (e.g., HCl or phosphate catalysts in ) enhance regioselectivity in hydroxylation or alkylation steps. For example, maintaining reaction temperatures at 57–63°C with continuous stirring prevents byproduct formation. In-line gas chromatography (GC) monitors volatile intermediates, while quenching reactions at optimal timepoints minimizes decomposition. Solvent selection (e.g., dichloromethane in ) improves solubility of intermediates. Pilot-scale reactors with controlled gas venting (e.g., for oxygen release in ) ensure safety during exothermic steps .

Q. How do steric and electronic effects of substituents (e.g., piperidin-1-yl vs. pyridin-4-yl groups) influence the compound’s reactivity in further derivatization?

- Methodological Answer : Computational modeling (DFT or molecular docking) predicts steric hindrance and electron density distribution. For example, the piperidin-1-yl group’s conformational flexibility may enhance nucleophilic attack at the pyridin-2(1H)-one core, while the pyridin-4-yl group’s aromaticity stabilizes resonance during electrophilic substitution. Experimental validation via kinetic studies (e.g., varying reaction time and temperature) quantifies activation energies for derivatization steps. -NMR (if applicable) tracks fluorine substituents’ electronic effects .

Data Analysis and Validation

Q. What statistical frameworks are recommended for analyzing contradictory results in biological assays (e.g., conflicting IC values)?

- Methodological Answer : Use multivariate analysis (MANOVA) to account for covariates like cell line variability or assay plate effects. Replicate experiments (, as in ) ensure reproducibility. Meta-analysis of published IC values (e.g., for related pyridin-2(1H)-ones in ) identifies trends. Bland-Altman plots or Cohen’s kappa statistics quantify inter-laboratory discrepancies. Sensitivity analysis using Hill slopes differentiates partial agonists from full antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.